molecular formula C52H96O16S B1262442 3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Cat. No.: B1262442
M. Wt: 1009.4 g/mol
InChI Key: ZJPQHHFYMMVDPZ-ZKGQKARYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2E,4S)-2,4-dimethyldocos-2-enoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Sulfatides of Mycobacterium tuberculosis

The complex lipid 3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a key component in the sulfolipids of Mycobacterium tuberculosis. These sulfolipids play a significant role in the pathogen's interaction with its host and are crucial for understanding the biology of tuberculosis (Goren, Brokl, & Das, 1976).

Cryopreservation and Cryoprotectants

Studies have investigated the role of trehalose, a component of the lipid, in cryopreservation. It is known for preserving the integrity of membranes in cells exposed to dehydration and freezing, which has implications in cryopreservation techniques (Pincet, Perez, & Wolfe, 1994).

Lipid Structure and Analysis

Research into the structural characterization of related lipids in Mycobacterium tuberculosis, such as Hydroxyphthioceranoic and Phthioceranoic acids, provides insight into the complex lipid architecture of this pathogen. Such studies contribute to the broader understanding of lipids like this compound (Hsu, 2016).

Cellular and Molecular Biology Applications

The properties of trehalose, a sugar associated with this lipid, have been studied for their protective effects in the cryopreservation of mesenchymal stem cells, demonstrating the potential application in stem cell research and preservation (Kusuma, Hadi, Kiranadi, & Boediono, 2016).

Novel Osmolytes in Archaea

Research has identified sulfotrehalose, structurally similar to the lipid , as a novel osmolyte in haloalkaliphilic archaea, expanding our understanding of osmolyte function in extreme environments (Desmarais, Jablonski, Fedarko, & Roberts, 1997).

Synthesis for Study of Mycobacterial Antigens

The synthesis of similar glycolipids aids in the study of mycobacterial antigens, offering insights into the immune response and potential vaccine development (Wallace & Minnikin, 1994).

Properties

Molecular Formula

C52H96O16S

Molecular Weight

1009.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (E,4S)-2,4-dimethyldocos-2-enoate

InChI

InChI=1S/C52H96O16S/c1-5-7-9-11-13-15-17-19-20-21-23-24-26-28-30-32-34-39(3)36-40(4)50(59)66-47-45(57)42(38-54)64-52(67-51-48(68-69(60,61)62)46(58)44(56)41(37-53)63-51)49(47)65-43(55)35-33-31-29-27-25-22-18-16-14-12-10-8-6-2/h36,39,41-42,44-49,51-54,56-58H,5-35,37-38H2,1-4H3,(H,60,61,62)/b40-36+/t39-,41+,42+,44+,45+,46-,47-,48+,49+,51+,52+/m0/s1

InChI Key

ZJPQHHFYMMVDPZ-ZKGQKARYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[C@H](C)/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 2
3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 3
3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 4
3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 5
3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 6
3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

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